6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a brominated phenyl group and a dihydropyranone ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves multiple steps, including the bromination of a phenolic compound followed by cyclization reactions to form the dihydropyranone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group and dihydropyranone ring play crucial roles in binding to these targets and modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one
- Methyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione stands out due to its unique combination of a brominated phenyl group and a dihydropyranone ring
Properties
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO4/c1-14(2)11(9-7-8(16)5-6-10(9)17)20-13(19)15(3,4)12(14)18/h5-7,11,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALXWBHDCZBZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=C(C=CC(=C2)Br)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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